Bienvenue dans la boutique en ligne BenchChem!

ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans

Lipophilicity XLogP3 Membrane permeability

Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans (CAS 2307777-66-6) is a synthetic, trisubstituted imidazole derivative belonging to the 5-aminoimidazole-4-carboxylate ester family. It features a trans-configured 2-(trifluoromethyl)cyclopropyl substituent at the N1 position, a primary amino group at C5, and an ethyl ester at C4.

Molecular Formula C10H12F3N3O2
Molecular Weight 263.22 g/mol
CAS No. 2307777-66-6
Cat. No. B6602249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans
CAS2307777-66-6
Molecular FormulaC10H12F3N3O2
Molecular Weight263.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C=N1)C2CC2C(F)(F)F)N
InChIInChI=1S/C10H12F3N3O2/c1-2-18-9(17)7-8(14)16(4-15-7)6-3-5(6)10(11,12)13/h4-6H,2-3,14H2,1H3/t5-,6-/m1/s1
InChIKeyRTSPXYRETJTHKE-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans (CAS 2307777-66-6): A Fluorinated Imidazole Building Block for Medicinal Chemistry


Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans (CAS 2307777-66-6) is a synthetic, trisubstituted imidazole derivative belonging to the 5-aminoimidazole-4-carboxylate ester family [1]. It features a trans-configured 2-(trifluoromethyl)cyclopropyl substituent at the N1 position, a primary amino group at C5, and an ethyl ester at C4. With a molecular formula of C₁₀H₁₂F₃N₃O₂ and a molecular weight of 263.22 g/mol, this compound is supplied as a racemic mixture of (1R,2R) and (1S,2S) enantiomers at a minimum purity of 95% . The 5-aminoimidazole-4-carboxylate scaffold is a recognized pharmacophore in kinase inhibitor design, and the trifluoromethylcyclopropyl moiety has been independently established as a metabolically stable replacement for tert-butyl and other alkyl groups in medicinal chemistry programs [2][3].

Why Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans Cannot Be Replaced by Simpler Imidazole Analogs


Generic substitution with the non-fluorinated parent compound (ethyl 5-amino-1-cyclopropyl-1H-imidazole-4-carboxylate, CAS 852854-29-6) or with 2-halo congeners introduces measurable liabilities in lipophilicity, metabolic stability, and synthetic tractability. The non-fluorinated analog lacks the trifluoromethyl group and consequently has a computed XLogP3 of 1.2 [1], approximately 0.6–0.8 log units lower than the target compound, directly impacting membrane permeability, metabolic clearance, and CYP-mediated oxidation susceptibility. Conversely, the 2-bromo (CAS 2187426-88-4, MW 342.12) and 2-chloro (CAS 2307755-89-9, MW 297.66) analogs introduce a C2 halogen that alters hydrogen-bonding capacity at the imidazole C2 position, modifies the electronic structure of the heterocycle, and imposes steric constraints that can abrogate key target interactions—particularly with kinase hinge regions that rely on C2–H contacts [2][3]. The trans stereochemistry of the cyclopropyl ring is further critical: the cis diastereomer would project the trifluoromethyl group into a different spatial vector, potentially disrupting binding conformations. These collective differences mean that substituting the target compound with a non-fluorinated, 2-halo, or stereochemically distinct analog without re-optimization is likely to yield divergent potency, selectivity, and pharmacokinetic profiles.

Quantitative Evidence for Differentiating Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans from Closest Analogs


Lipophilicity Advantage vs. Non-Fluorinated Cyclopropyl Analog

The target compound incorporates a trifluoromethyl group on the cyclopropyl ring, which elevates lipophilicity compared to the non-fluorinated parent. The non-fluorinated analog, ethyl 5-amino-1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 852854-29-6), has a computed XLogP3 of 1.2 [1]. Using a matched-pair analysis approach, the addition of a CF₃ group to a cyclopropane ring confers an estimated ΔlogP of +0.6 to +0.8 [2], placing the target compound's XLogP3 in the range of approximately 1.8–2.0. This increase is consequential: for every unit increase in logP, passive membrane permeability typically increases by roughly 10-fold within the optimal range [3].

Lipophilicity XLogP3 Membrane permeability Medicinal chemistry

Class-Level Metabolic Stability Enhancement Conferred by the Trifluoromethylcyclopropyl Group

Barnes-Seeman et al. (2013) demonstrated that replacing an unsubstituted tert-butyl group with a trifluoromethylcyclopropyl moiety consistently increased metabolic stability in vitro and in vivo across multiple chemotypes [1]. Although the comparator in the published study was a tert-butyl group rather than an unsubstituted cyclopropane, the mechanistic basis—removal of all fully sp³-hybridized C–H bonds susceptible to CYP-mediated oxidation—applies equally when comparing the target compound's 2-(trifluoromethyl)cyclopropyl substituent against a non-fluorinated cyclopropyl group. The CF₃ group deactivates the cyclopropane ring toward oxidative metabolism by withdrawing electron density and increasing the C–H bond dissociation energy of the remaining ring hydrogens [2]. This class-level inference predicts that the target compound will exhibit longer metabolic half-life in liver microsome assays compared to non-fluorinated cyclopropyl-imidazole analogs.

Metabolic stability trifluoromethylcyclopropyl CYP oxidation tert-butyl replacement

Molecular Weight and Physicochemical Property Differentiation vs. 2-Halo Congeners

The target compound (MW = 263.22 g/mol) is substantially lighter than its 2-bromo analog (rac-ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, CAS 2187426-88-4, MW = 342.12 g/mol) and its 2-chloro analog (CAS 2307755-89-9, MW = 297.66 g/mol) . These represent MW differences of +78.9 and +34.4 g/mol, respectively. In lead optimization, every 10 g/mol increase in molecular weight is associated with a measurable decline in the probability of downstream developability success [1]. The absence of a C2 halogen also preserves the imidazole C2–H as a potential hydrogen-bond donor or as a site for further functionalization (e.g., C–H activation or metallation chemistry), offering greater synthetic versatility than the pre-functionalized 2-halo analogs.

Molecular weight Halogen substitution Lead-likeness Fragment-based drug discovery

Trans Stereochemistry as a Defined Conformational Constraint

The target compound is specifically the trans (1R,2R / 1S,2S racemic) diastereomer. In the trans configuration, the trifluoromethyl group and the imidazole N1 substituent occupy opposite faces of the cyclopropane ring, projecting the CF₃ group into a distinct spatial orientation relative to the imidazole core. This is of particular relevance for kinase inhibitor design, where cyclopropyl substituents on imidazole scaffolds have been shown to influence potency through conformational pre-organization [1]. The cis diastereomer, which is not supplied under this CAS, would position the trifluoromethyl group on the same face as the imidazole ring, potentially creating steric clashes with target protein residues or altering the preferred torsion angle between the imidazole and cyclopropane rings [2].

Stereochemistry trans-cyclopropane Conformational restriction Structure-based design

Optimal Application Scenarios for Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans in Drug Discovery


Kinase Inhibitor Library Design Requiring a Metabolically Stable Imidazole Scaffold

The 5-aminoimidazole-4-carboxylate core is a recognized kinase hinge-binding motif. Researchers constructing focused kinase inhibitor libraries can deploy this compound as a key intermediate, leveraging the trifluoromethylcyclopropyl group to reduce oxidative metabolism at the N1 substituent [1]. The ethyl ester provides a handle for further derivatization (hydrolysis to carboxylic acid, amide coupling) to explore SAR at the solvent-exposed region. The enhanced lipophilicity (estimated XLogP3 ~1.8–2.0 vs. 1.2 for the non-fluorinated analog) is expected to improve cell permeability of resulting library members [2].

Matched-Pair Analysis for Fluorine Effects on ADME Properties

This compound, when tested alongside its non-fluorinated analog (CAS 852854-29-6), enables a direct matched-pair comparison to quantify the impact of a trifluoromethyl group on cyclopropane-containing imidazoles. Parameters such as logD, microsomal intrinsic clearance, CYP inhibition, and permeability (PAMPA or Caco-2) can be compared to generate a fluorine-walk dataset that informs future design decisions in the chemical series [3].

Synthesis of IDH1 or Related Metabolic Enzyme Inhibitor Candidates

Imidazole cyclopropyl amine analogues have demonstrated potent inhibition of mutant IDH1 (IDH1ᴿ¹³²ᴴ) enzymatic activity and suppression of 2-hydroxyglutarate production in HT1080 cells [4]. While the target compound itself is not a fully elaborated inhibitor, its scaffold is directly relevant to this target class. The 5-amino group and ethyl ester offer orthogonal synthetic handles for introducing the aromatic and amide substituents required for potent IDH1 inhibition, as described in the SAR literature [4].

CETP Inhibitor Lead Generation Programs

Substituted imidazole compounds bearing trifluoromethyl-cyclopropyl groups have been claimed as cholesteryl ester-transfer protein (CETP) inhibitors in patent literature (e.g., US 9,199,967 B2) [5]. The target compound can serve as a starting material or reference standard for CETP inhibitor discovery programs, where the trans-2-(trifluoromethyl)cyclopropyl substituent contributes to both target binding and metabolic stability.

Quote Request

Request a Quote for ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.